molecular formula C10H8BrF3O2 B13982200 Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate

Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate

Cat. No.: B13982200
M. Wt: 297.07 g/mol
InChI Key: VWSORVWXGOCEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate typically involves the bromination of methyl 2-methyl-6-(trifluoromethyl)benzoate. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted benzoates.

Scientific Research Applications

Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electronic properties of the benzoate ester.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(bromomethyl)benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    Methyl 2-(trifluoromethyl)benzoate:

    Methyl 2-(chloromethyl)-6-(trifluoromethyl)benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness

Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)8-6(5-11)3-2-4-7(8)10(12,13)14/h2-4H,5H2,1H3

InChI Key

VWSORVWXGOCEAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1C(F)(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.